Brexpiprazole, chemically known as Brexpiprazole 5-1H-Quinolin-2-one, is classified as an atypical antipsychotic medication. It functions primarily as a serotonin-dopamine activity modulator, exhibiting partial agonistic activity at dopamine D2 and serotonin 5-HT1A receptors, while acting as an antagonist at serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors. This unique profile contributes to its therapeutic effects in treating conditions such as major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease. Brexpiprazole was approved by the U.S. Food and Drug Administration on July 10, 2015, and is marketed under various brand names, including Rexulti .
Brexpiprazole is synthesized from quinolinone derivatives and has been the subject of extensive pharmacological research due to its favorable safety profile compared to other antipsychotics like aripiprazole. Its development aimed to reduce side effects commonly associated with antipsychotic medications, particularly extrapyramidal symptoms .
The synthesis of brexpiprazole involves several steps that typically start from commercially available quinolinone derivatives. The key steps include:
Brexpiprazole has a complex molecular structure characterized by its unique functional groups.
The structural features include a quinolinone core with additional thiophene and piperazine rings that contribute to its pharmacological properties .
Brexpiprazole undergoes various chemical reactions during its metabolism and when interacting with biological systems:
These interactions are critical for its therapeutic effects and side effect profile .
Brexpiprazole's mechanism of action is multifaceted:
Brexpiprazole exhibits stability under standard storage conditions but should be protected from light and moisture to maintain efficacy.
The drug has a high protein binding rate (>99%), indicating significant interactions with serum proteins during circulation .
Brexpiprazole is utilized in various clinical settings:
Research continues into additional applications for brexpiprazole in treating other psychiatric disorders such as post-traumatic stress disorder and bipolar disorder .
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3